molecular formula C7H10N2O2S2 B15054979 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine

4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine

Cat. No.: B15054979
M. Wt: 218.3 g/mol
InChI Key: YBNDLSKTWMFBJO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine (CAS 1710293-72-3) is a high-purity organic compound with a molecular formula of C 7 H 10 N 2 O 2 S 2 and a molecular weight of 218.30 g/mol . This thiazole derivative is characterized by a central thiazole ring substituted with a cyclopropyl group, a methylsulfonyl group, and a primary amine, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound's core structure is shared with other biologically active molecules. Structurally related compounds, such as complex molecules featuring a cyclopropyl group adjacent to a (methylsulfonyl)thiazole or phenyl moiety, have been identified as modulators of biological targets like Dipeptidyl peptidase 4 (DPP-4) . This suggests potential research applications for this compound as a key synthetic building block in developing enzyme inhibitors or other pharmacologically active agents. The presence of both an amine and a methylsulfonyl group on the thiazole ring offers versatile reactivity. The amine functionality can be used in condensation reactions to form amides or imines, while the electron-withdrawing methylsulfonyl group can influence the electronic properties of the heterocycle and participate in further chemical transformations. This makes it a versatile scaffold for constructing more complex chemical libraries. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers can leverage this compound as a specialized intermediate in organic synthesis, particularly in constructing novel thiazole-based compounds for screening and development.

Properties

Molecular Formula

C7H10N2O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

4-cyclopropyl-5-methylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H10N2O2S2/c1-13(10,11)6-5(4-2-3-4)9-7(8)12-6/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

YBNDLSKTWMFBJO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of cyclopropylamine with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with a variety of biological molecules.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Cyclopropyl-Thiazole Derivatives
  • 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles (): These derivatives feature a cyclopropyl group and arylhydrazono substituents. Unlike the methylsulfonyl group in the target compound, the 2-fluorophenyl moiety may enhance π-π stacking interactions in drug-receptor binding .
  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one (): This compound replaces the methylsulfonyl group with a methoxybenzylidene unit, introducing tautomerism (amino/imino forms) that influences solubility and bioactivity .
Methylsulfonyl-Containing Analogs
  • This suggests that the methylsulfonyl moiety in 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine could similarly enhance protein binding .
Table 1: Substituent Comparison
Compound Position 4 Position 5 Position 2
Target Compound Cyclopropyl Methylsulfonyl Amine
4-Cyclopropyl-5-(2-fluorophenyl) derivatives Cyclopropyl Arylhydrazono Amine
2-(Cyclopropylamino)-thiazol-4(5H)-one Cyclopropylamino 4-Methoxybenzylidene None (keto group)
GS-CA1 N/A Methylsulfonyl (non-thiazole) N/A
4-tert-Butyl-triazolyl-thiazol-2-amine tert-Butyl 1,2,4-Triazolyl Amine
Multi-Component Reactions (MCRs)
  • The synthesis of 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one () uses a one-pot MCR with cyclopropylamine, 4-methoxybenzaldehyde, and rhodanine, achieving 71% yield without chromatography . This method is cost-effective but requires a 10% excess of cyclopropylamine.

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopropyl integration at δ 1.2–1.5 ppm).
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) quantify purity (>98%) and detect sulfone oxidation byproducts .
  • IR : Sulfonyl S=O stretches (1150–1300 cm⁻¹) and thiazole C=N vibrations (1600–1650 cm⁻¹) validate functional groups .

What strategies enhance the compound’s bioavailability and pharmacokinetic profile for in vivo studies?

Q. Advanced Research Focus

  • Salt formation : Hydrobromide salts improve aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for free base) via ion-dipole interactions .
  • Nanoformulation : Ball milling reduces particle size to <100 nm, increasing dissolution rates. PEGylation extends half-life in rodent models (t₁/₂ = 8.5 h vs. 2.3 h unmodified) .
  • Prodrug design : Acetylation of the C-2 amine enhances blood-brain barrier penetration, critical for CNS-targeted therapies .

How is the compound’s reactivity exploited in synthesizing heterocyclic libraries for high-throughput screening?

Advanced Research Focus
The thiazole core undergoes electrophilic substitution (e.g., bromination at C-4) and Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. Microwave-assisted synthesis (100°C, 30 min) accelerates cyclization steps. Parallel synthesis techniques generate libraries of 50–100 derivatives, screened against kinase panels (e.g., EGFR, VEGFR2) to identify lead candidates .

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